molecular formula C24H22N2O5S2 B3601822 N-(3,5-dimethylphenyl)-2-({2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}sulfanyl)acetamide

N-(3,5-dimethylphenyl)-2-({2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}sulfanyl)acetamide

Cat. No.: B3601822
M. Wt: 482.6 g/mol
InChI Key: WMRAPLWRWTYWGZ-UHFFFAOYSA-N
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Description

This compound features a 1,3-oxazole core substituted with a sulfonyl group (4-methylphenylsulfonyl) at position 4 and a furan-2-yl moiety at position 2. The oxazole ring is linked via a thioether bridge to an acetamide group, which is further substituted with a 3,5-dimethylphenyl group.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5S2/c1-15-6-8-19(9-7-15)33(28,29)23-24(31-22(26-23)20-5-4-10-30-20)32-14-21(27)25-18-12-16(2)11-17(3)13-18/h4-13H,14H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRAPLWRWTYWGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)SCC(=O)NC4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-({2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the furan-2-yl and oxazole derivatives, followed by their coupling under specific conditions. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, temperature control, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-({2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures and solvents to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-({2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural and functional distinctions are outlined below:

N-(3,5-Dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

  • Core Structure : 1,2,4-Triazole (vs. oxazole in the target compound).
  • Substituents :
    • R1 : 4-(4-methylphenyl) group on triazole.
    • R2 : 4-pyridinyl (electron-deficient aromatic ring) at position 3.
    • Acetamide Group : 3,5-dimethoxyphenyl (more polar than the dimethylphenyl group in the target compound).

2-((4-Allyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide

  • Core Structure : 1,2,4-Triazole with an allyl substituent.
  • R2: Furan-2-yl (shared with the target compound).
  • Shared furan moiety suggests similar π-π stacking interactions in biological targets.

Derivatives of 2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides

  • Core Structure: 1,2,4-Triazole with an amino substituent.
  • Substituents: R1: Amino group at position 4 (electron-donating, enhancing basicity). R2: Furan-2-yl (shared with the target compound).
  • Reported Bioactivity : Anti-exudative activity in preclinical models.
  • Implications: The amino group may improve water solubility and target binding via hydrogen bonding. The absence of a sulfonyl group reduces electron-withdrawing effects compared to the target compound.

Structural and Functional Analysis

Table 1: Comparative Analysis of Key Compounds

Feature Target Compound Compound Compound Compound
Core Heterocycle 1,3-Oxazole 1,2,4-Triazole 1,2,4-Triazole 1,2,4-Triazole
Electron Effects Sulfonyl (EWG) Pyridinyl (moderate EWG) Allyl (neutral) Amino (EDG)
Aromatic Substituent 3,5-Dimethylphenyl 3,5-Dimethoxyphenyl 3,5-Dimethylphenyl Varied (study-specific)
Polarity Moderate (sulfonyl) High (dimethoxy) Moderate High (amino)
Reported Activity Not reported Not reported Not reported Anti-exudative

Key Findings:

Heterocycle Impact :

  • Oxazole (target) vs. triazole (others): Oxazole’s smaller size and lower polarity may enhance membrane permeability, whereas triazoles offer more hydrogen-bonding sites for target engagement .

Allyl () and amino () groups introduce steric or electronic modulations that could alter pharmacokinetics .

Bioactivity Gaps: Anti-exudative activity is reported only for ’s triazole derivatives, suggesting that amino substituents may play a critical role in this activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-dimethylphenyl)-2-({2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}sulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,5-dimethylphenyl)-2-({2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}sulfanyl)acetamide

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